molecular formula C11H17NO3S B2356632 2-methoxy-5-methyl-N-propylbenzenesulfonamide CAS No. 833428-71-0

2-methoxy-5-methyl-N-propylbenzenesulfonamide

Cat. No.: B2356632
CAS No.: 833428-71-0
M. Wt: 243.32
InChI Key: PPVACONQQNWQCD-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-N-propylbenzenesulfonamide is a chemical compound with the molecular formula C11H17NO3S and a molecular weight of 243.32 g/mol. This compound is characterized by the presence of a methoxy group, a methyl group, and a propyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-propylbenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the methoxy, methyl, and propyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes, followed by purification steps such as crystallization or distillation to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methyl-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfinamide derivatives.

    Substitution: The methoxy, methyl, and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfinamide derivatives. Substitution reactions can result in a wide range of functionalized benzenesulfonamide compounds.

Scientific Research Applications

2-Methoxy-5-methyl-N-propylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The methoxy, methyl, and propyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-methylbenzenesulfonamide
  • 2-Methoxy-N-propylbenzenesulfonamide
  • 5-Methyl-N-propylbenzenesulfonamide

Uniqueness

2-Methoxy-5-methyl-N-propylbenzenesulfonamide is unique due to the specific combination of functional groups attached to the benzenesulfonamide core. This combination imparts distinct chemical properties, such as solubility, reactivity, and binding affinity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

2-methoxy-5-methyl-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-4-7-12-16(13,14)11-8-9(2)5-6-10(11)15-3/h5-6,8,12H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVACONQQNWQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=CC(=C1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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